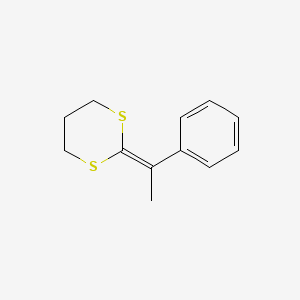
2-(1-Phenylethylidene)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a phenylethylidene group attached to a 1,3-dithiane ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in the preparation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-1,3-dithiane typically involves the condensation of acetophenone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as benzene or toluene, with the addition of a catalytic amount of hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenylethylidene group.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives
Wirkmechanismus
The mechanism of action of 2-(1-Phenylethylidene)-1,3-dithiane and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in the context of its potential anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(1-phenylethylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a dithiane ring.
2-(1-Phenylethylidene)malononitrile: Contains a malononitrile group instead of a dithiane ring.
1-(4-Benzoyl)-2-methyl-5-phenyl-1H-pyrrole: Contains a pyrrole ring instead of a dithiane ring
Uniqueness
2-(1-Phenylethylidene)-1,3-dithiane is unique due to its stable dithiane ring, which provides resistance to hydrolysis and oxidation. This stability, combined with its ability to undergo various chemical transformations, makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and applications in material science further highlight its versatility and importance in research .
Eigenschaften
CAS-Nummer |
36998-39-7 |
|---|---|
Molekularformel |
C12H14S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
2-(1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H14S2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
GUVCLDALKFRVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1SCCCS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


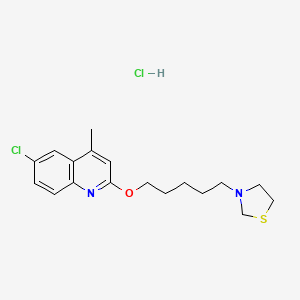
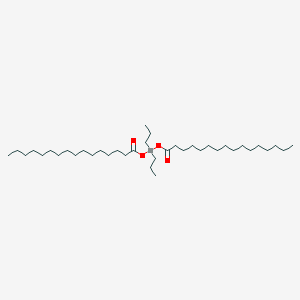
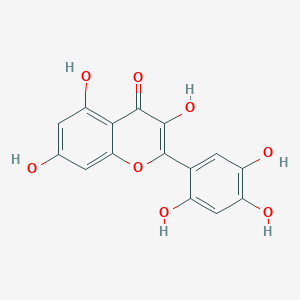
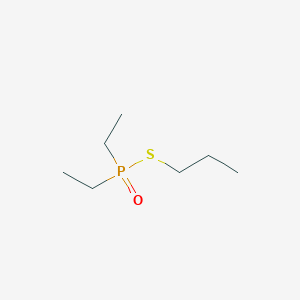
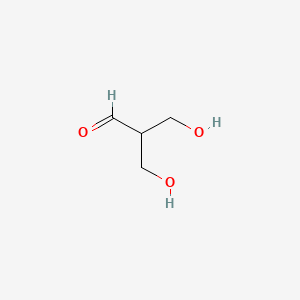
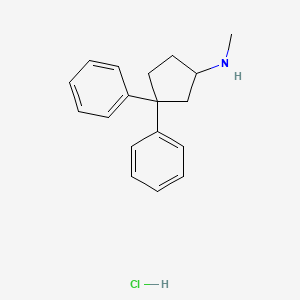
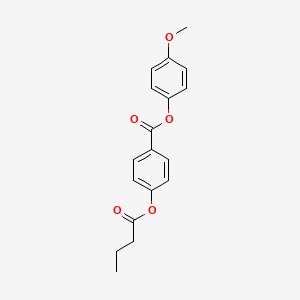


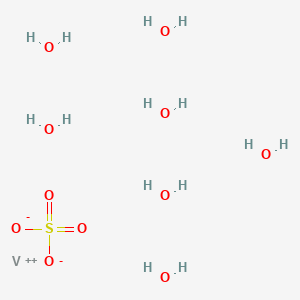
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
